o-GSAO
Description
Structurally, it belongs to the class of arsenic-based compounds that interact with cellular thiols, particularly glutathione (GSH), to disrupt redox homeostasis. The ortho configuration of its functional groups distinguishes it from its para isomer, p-GSAO, which has been more extensively investigated for clinical applications .
Key findings from preclinical studies indicate that o-GSAO exhibits significant toxicity, primarily due to its accumulation in both cancerous and normal cells. This accumulation is attributed to its reduced efflux via multidrug resistance (MDR) transporters, leading to non-selective cytotoxicity and limiting its therapeutic utility .
Properties
Molecular Formula |
C18H23AsN4O8S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-amino-5-[[3-[2-(4-arsorosoanilino)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23AsN4O8S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-32-9-15(25)22-11-3-1-10(19-31)2-4-11/h1-4,12-13H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30) |
InChI Key |
DYHQUIXBDZQGLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O |
sequence |
XXG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analog: p-GSAO
p-GSAO (para-Glutathione Sulfonamide Arsenoxide) shares the same molecular formula as o-GSAO but differs in the spatial arrangement of its sulfonamide and arsenoxide groups. This structural distinction profoundly impacts its pharmacological behavior:
| Parameter | This compound | p-GSAO |
|---|---|---|
| Isomer Configuration | Ortho-substituted functional groups | Para-substituted functional groups |
| Cellular Accumulation | High (due to poor MDR efflux) | Moderate (efficient MDR-mediated efflux) |
| Toxicity | High in normal and cancer cells | Selective toxicity in cancer cells |
| Mechanism | Non-specific thiol depletion | Targeted mitochondrial redox disruption |
| Clinical Potential | Limited due to toxicity | Promising (under clinical evaluation) |
Key Findings :
- Toxicity Profile: this compound’s ortho configuration facilitates intracellular retention, even in normal cells, leading to systemic toxicity. In contrast, p-GSAO’s para configuration allows selective accumulation in cancer cells, sparing normal tissues .
- Multidrug Resistance : The para isomer is efficiently exported by MDR transporters (e.g., P-glycoprotein), a feature absent in this compound. This efflux mechanism enhances p-GSAO’s therapeutic index .
Other Structurally Related Compounds
| Compound | Similarity to this compound | Divergence from this compound |
|---|---|---|
| Melarsoprol | Targets thiol groups in trypanosomes | Used exclusively for parasitic infections |
| ATO | Disrupts mitochondrial redox balance | FDA-approved for acute promyelocytic leukemia |
Key Insight : Unlike this compound, ATO and melarsoprol exhibit clinically validated efficacy, underscoring the importance of structural optimization for minimizing off-target effects .
Research Findings and Clinical Implications
- Its lack of selectivity renders it unsuitable for anticancer therapy despite potent thiol-targeting activity .
- p-GSAO : Demonstrates preferential cytotoxicity in cancer cells by inhibiting mitochondrial adenine nucleotide translocase (ANT), a mechanism absent in this compound. Phase I trials show manageable toxicity and antitumor activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
